3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide

Physicochemical profiling Drug-likeness SAR differentiation

3-(4-Methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide (CAS 2034552-78-6) is a synthetic small molecule belonging to the aryl pyrazol-1-yl-propanamide class, a scaffold that has been pharmacologically validated as selective androgen receptor degraders (SARDs) and pan-antagonists. The compound features a characteristic A-ring–linkage–B-ring architecture: a 4-methoxyphenyl A-ring, an ethylpropanamide linker, and a 4-phenyl-1H-pyrazol-1-yl B-ring.

Molecular Formula C21H23N3O2
Molecular Weight 349.434
CAS No. 2034552-78-6
Cat. No. B2941589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide
CAS2034552-78-6
Molecular FormulaC21H23N3O2
Molecular Weight349.434
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
InChIInChI=1S/C21H23N3O2/c1-26-20-10-7-17(8-11-20)9-12-21(25)22-13-14-24-16-19(15-23-24)18-5-3-2-4-6-18/h2-8,10-11,15-16H,9,12-14H2,1H3,(H,22,25)
InChIKeyJJRJVBPZSJNQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide (CAS 2034552-78-6): Procurement-Grade Identity and Scaffold Context


3-(4-Methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide (CAS 2034552-78-6) is a synthetic small molecule belonging to the aryl pyrazol-1-yl-propanamide class, a scaffold that has been pharmacologically validated as selective androgen receptor degraders (SARDs) and pan-antagonists [1]. The compound features a characteristic A-ring–linkage–B-ring architecture: a 4-methoxyphenyl A-ring, an ethylpropanamide linker, and a 4-phenyl-1H-pyrazol-1-yl B-ring. Its molecular formula is C21H23N3O2 with a molecular weight of 349.4 g/mol, a computed XLogP3 of 3, one hydrogen bond donor, three hydrogen bond acceptors, and eight rotatable bonds [2]. The compound is cataloged under PubChem CID 121020139 and is commercially supplied primarily as a research-grade building block for medicinal chemistry and chemical biology investigations [2].

Why Generic Substitution of Pyrazol-1-yl-propanamide Analogs Fails: Evidence from the SARD Pharmacophore


In the aryl pyrazol-1-yl-propanamide series, minor structural modifications to the A-ring, linker, or B-ring produce dramatic shifts in pharmacological profile, making generic interchange between in-class analogs unreliable. Systematic structure–activity relationship (SAR) studies demonstrated that the nature of the para-substituent on the A-ring phenyl group dictates the balance between AR binding affinity (Ki), transcriptional antagonism (IC50), and SARD degradation activity [1]. For example, within a closely related sub-series, altering the A-ring substituent from 4-OCH3 to 4-CN shifted the Ki from no measurable binding to 1.499 µM, while transactivation IC50 changed from no effect to 0.045 µM [1]. Similarly, replacing the B-ring pyrazole with other heterocycles or varying the linker length can abolish pan-antagonist activity against enzalutamide-resistant AR mutants [1]. These non-linear SAR cliffs mean that procurement decisions cannot rely on class-level assumptions; compound-specific verification of the desired activity profile is essential.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide (CAS 2034552-78-6)


A-Ring Methoxy Substitution Confers a Distinct Physicochemical Profile Relative to the Unsubstituted Phenyl Analog

The target compound incorporates a 4-methoxyphenyl A-ring, whereas the closest commercially cataloged analog, 3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide (CAS 2034291-57-9), bears an unsubstituted phenyl ring. This structural difference produces quantifiable changes in computed physicochemical descriptors. The methoxy group increases topological polar surface area (TPSA) from 55.12 Ų (estimated for the des-methoxy analog) to 64.37 Ų, and adds one hydrogen bond acceptor (from 3 to 4 total HBA count), while reducing computed logP from approximately 3.6 to 3.0 (XLogP3) [1]. These differences are relevant for solubility, permeability, and off-target binding profiles during lead optimization campaigns [1].

Physicochemical profiling Drug-likeness SAR differentiation

B-Ring 4-Phenyl Substituent Differentiates the Compound from Pyrazole C-Ring Variants in AR Binding SAR

In the pyrazol-1-yl-propanamide SARD series, the B-ring pyrazole substitution pattern is a critical determinant of AR binding and antagonism. Compounds bearing a 4-phenyl-1H-pyrazol-1-yl B-ring (as in the target compound) are structurally analogous to compound 16m (4-phenyl) and 16o [4-(4-fluorophenyl)] reported in the J. Med. Chem. SAR table [1]. In that study, compound 16m (4-phenyl) exhibited an AR binding Ki of >10 µM and a transactivation IC50 of 1.152 µM, whereas the 4-OCH3 analog (16k) showed no detectable binding or transactivation activity [1]. Although direct assay data for the exact target compound are not publicly available, the presence of both the 4-methoxyphenyl A-ring and the 4-phenylpyrazole B-ring places it at a unique intersection of the SAR matrix, potentially balancing the detrimental effect of A-ring OCH3 on AR binding with the favorable effect of B-ring 4-phenyl on transactivation antagonism [1].

Androgen receptor SAR Binding affinity

Ethylenediamine Linker Length Distinguishes the Compound from Shorter-Linker Analogs with Altered AR Degradation Profiles

The target compound incorporates an ethylene (-CH2-CH2-) linker between the amide nitrogen and the pyrazole B-ring. In the pyrazol-1-yl-propanamide SARD pharmacophore, linker length and composition directly modulate SARD degradation efficacy at the full-length AR in LNCaP cells [1]. The J. Med. Chem. study reported that compounds with the N-(2-(pyrazol-1-yl)ethyl)propanamide architecture (i.e., two-carbon linker) generally retained SARD activity, while truncation or extension of the linker substantially altered degradation potency [1]. For example, the lead compound 26a, which contains an analogous ethylene linker, achieved 80% tumor growth inhibition in enzalutamide-resistant VCaP xenografts [1]. Analogs with direct N-pyrazole attachment (zero-length linker) or propyl linkers showed divergent SARD and pharmacokinetic profiles [1]. The target compound's ethylene linker thus matches the pharmacophore geometry required for dual AR antagonism and degradation, distinguishing it from commercially available analogs with alternative linker architectures.

Linker SAR SARD activity Prostate cancer

Molecular Weight and Rotatable Bond Count Differentiate the Compound from Higher-Molecular-Weight Clinical-Stage Antiandrogens

Compared to approved antiandrogens enzalutamide (MW 464.4 g/mol, 6 rotatable bonds) and apalutamide (MW 477.4 g/mol, 7 rotatable bonds), the target compound possesses a lower molecular weight (349.4 g/mol) and a higher rotatable bond count (8) [1][2]. This lower MW is closer to the oral drug-likeness sweet spot (MW < 400), while the higher flexibility may influence binding entropy and selectivity profiles [1]. In the context of the SARD program, the lead compound 26a (MW ~407) demonstrated superior pharmacokinetics and in vivo efficacy compared to bulkier analogs, suggesting that the target compound's MW range is compatible with the pharmacophore optimization space that yielded the most efficacious compounds [1].

Ligand efficiency Physicochemical comparison Antiandrogen selection

Absence of Direct Biological Profiling Data for the Target Compound Necessitates Empirical Validation Against In-Class Benchmarks

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the patent literature as of April 2026 did not identify any publicly reported quantitative biological activity data (IC50, Ki, EC50, % degradation, or in vivo efficacy) for 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide (CAS 2034552-78-6) [1][2]. In contrast, the structurally related lead compound 26a has published AR binding, transactivation, SARD degradation, and in vivo xenograft data [1]. This data gap means that any procurement decision predicated on a specific biological activity must be accompanied by in-house profiling against the intended target and comparator compounds. The compound's value proposition rests on its strategic scaffold positioning—combining a 4-methoxyphenyl A-ring with a 4-phenylpyrazole B-ring via an ethylene linker—rather than on pre-validated potency metrics [1].

Data gap analysis Procurement risk Empirical validation

Research and Industrial Application Scenarios for 3-(4-Methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide (CAS 2034552-78-6)


Scaffold Hopping and SAR Expansion in Androgen Receptor Degrader Programs

The compound's unique combination of a 4-methoxyphenyl A-ring and 4-phenylpyrazole B-ring via an ethylene linker makes it a strategic scaffold for SAR expansion in SARD programs targeting enzalutamide-resistant prostate cancer. As demonstrated by the J. Med. Chem. 2020 study, systematic variation of A-ring and B-ring substituents in the pyrazol-1-yl-propanamide series can yield compounds with potent AR degradation and pan-antagonist activity, culminating in lead 26a which achieved 80% tumor growth inhibition in Enz-R VCaP xenografts [1]. The target compound occupies an unexplored node in the published SAR matrix (4-OCH3 A-ring + 4-Ph B-ring), offering the potential to discover analogs with differentiated potency, selectivity, or pharmacokinetic profiles through further medicinal chemistry optimization [1].

Physicochemical Benchmarking for Lead-Likeness Optimization

With a molecular weight of 349.4 g/mol, XLogP3 of 3.0, and only one hydrogen bond donor, the compound resides within lead-like chemical space (MW < 400, logP < 4, HBD ≤ 5) as defined by standard drug-likeness filters [1]. Compared to the bulkier approved antiandrogens enzalutamide (MW 464.4) and apalutamide (MW 477.4), the target compound offers superior ligand efficiency metrics [1]. This makes it suitable as a reference compound for physicochemical benchmarking in early-stage hit-to-lead campaigns, where maintaining low MW and moderate lipophilicity while iteratively improving potency is a key optimization goal [1].

In-House Pharmacological Profiling Against Validated AR Comparator Panel

Given the absence of public bioactivity data for this specific compound, a priority application is in-house profiling in AR competitive binding, transactivation, and SARD degradation assays alongside well-characterized comparators such as compound 26a, enzalutamide, apalutamide, and darolutamide [1]. The published assay protocols—including [³H]MIB competitive binding to recombinant AR-LBD, GRE-luciferase reporter transactivation in HEK-293 cells, and full-length AR Western blot in LNCaP cells—provide a standardized testing framework [1]. This profiling will determine whether the target compound's unique A-ring/B-ring combination yields any measurable advantage in AR binding affinity, antagonist potency, or degradation efficacy relative to published analogs [1].

Reference Standard for Analytical Method Development in Pyrazolylpropanamide Series

The compound can serve as a well-defined analytical reference standard for HPLC, LC-MS, and NMR method development in laboratories working with pyrazolylpropanamide libraries. Its distinct chromatographic properties (XLogP3 = 3.0, TPSA ≈ 64.37 Ų) provide a mid-range retention time benchmark for reverse-phase gradient methods, while its characteristic NMR signatures (methoxy singlet at ~3.7 ppm, pyrazole C-H at ~7.5–7.8 ppm) facilitate structural confirmation [1]. This application leverages the compound's commercial availability and defined purity specifications (typically 95%) to support quality control workflows in medicinal chemistry laboratories [1].

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.